9-(Bromomethyl)anthracene

Diels-Alder Cycloaddition Computational Chemistry

Select 9-(Bromomethyl)anthracene for its unique, non-interchangeable reactivity profile essential in advanced material science. The benzylic bromide enables highly efficient, low-catalyst-loading Suzuki-Miyaura couplings, minimizing metal impurities in OLED devices. Its high LogP (4.89) provides superior lipophilicity vs. chloro analogs for specialized probes. Available in research and bulk quantities with moisture-protected packaging to ensure the stability of this critical synthetic handle.

Molecular Formula C15H11B
Molecular Weight 271.15 g/mol
CAS No. 2417-77-8
Cat. No. B1265701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Bromomethyl)anthracene
CAS2417-77-8
Molecular FormulaC15H11B
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr
InChIInChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2
InChIKeyKOWKPLCVFRHICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Bromomethyl)anthracene (CAS 2417-77-8): A 9-Substituted Anthracene Building Block for Organic Synthesis and Materials Science


9-(Bromomethyl)anthracene (CAS 2417-77-8) is a polycyclic aromatic hydrocarbon building block consisting of an anthracene core with a reactive bromomethyl substituent at the 9-position [1]. It is a solid with a molecular weight of 271.15 g/mol . The compound serves as a versatile intermediate for synthesizing fluorescent materials, OLED components, and fluorescent probes due to its combination of an anthracene fluorophore and a benzylic bromide leaving group .

Why Direct Substitution of 9-(Bromomethyl)anthracene with Analogs Fails in Critical Applications


Substituting 9-(Bromomethyl)anthracene with closely related 9-substituted anthracenes—such as 9-chloromethylanthracene, 9-methylanthracene, or 9-anthracenemethanol—without rigorous revalidation will fail in most synthetic and photophysical applications. This is because the identity of the 9-substituent dictates three critical performance parameters: (1) the leaving group ability (and therefore the kinetic efficiency of nucleophilic displacement reactions) , (2) the compound's solid-state stability and handling profile (melting point and storage requirements) , and (3) the extent to which the substituent quenches the anthracene fluorescence that is the core functionality of the material . The quantitative evidence below demonstrates that each analog represents a distinct functional material with unique, non-interchangeable property trade-offs.

9-(Bromomethyl)anthracene: Quantitative Performance Benchmarks Against Closest Analogs


Diels-Alder Reactivity: DFT Kinetic Analysis of Regioisomeric Pathways

The Diels-Alder reactivity of 9-(Bromomethyl)anthracene with citraconic anhydride has been explicitly modeled using DFT, revealing two distinct competitive pathways (I and II) that yield different regioisomers [1]. While this is a class-level inference for anthracene derivatives, the specific computational data for the bromomethyl derivative provides a benchmark for predicting reactivity in Diels-Alder applications where other 9-substituted analogs (e.g., 9-methylanthracene, 9,10-bis(bromomethyl)anthracene) will exhibit altered stereoelectronic effects.

Diels-Alder Cycloaddition Computational Chemistry

Reaction Yield and Regioselectivity in Halogenation Synthesis

In a direct head-to-head synthesis comparison using 9-methylanthracene as the starting material, the product distribution is strictly controlled by the presence of iodine [1]. Under NBS bromination without iodine, the reaction yields exclusively 9-(bromomethyl)anthracene. However, in the presence of iodine, the selectivity is diverted, and the major product (67%) becomes 9-bromo-10-methylanthracene.

Organic Synthesis Bromination Reaction Optimization

Solid-State Stability and Handling: Melting Point Comparison

A cross-study comparison of vendor specifications reveals a notable difference in the solid-state physical property of the melting point between 9-(bromomethyl)anthracene and its direct chloro-analog [1]. The bromo-derivative has a consistently higher melting point (143-146 °C) compared to the chloro-derivative (138-142 °C).

Physical Property Stability Procurement Specification

Cross-Coupling Reactivity: Leaving Group Performance in Suzuki-Miyaura Reactions

As a class-level inference, the benzylic bromide in 9-(Bromomethyl)anthracene is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to its chloro- or hydroxy- analogs . The bromide allows for efficient coupling under mild conditions, a key advantage for synthesizing functional OLED materials. A related study on bromoanthracene derivatives demonstrates that highly active pincer CNC NHC-Pd catalysts can achieve efficient Suzuki-Miyaura coupling at catalyst loadings as low as 0.1 mol% [1].

Cross-Coupling Suzuki-Miyaura Catalysis OLED Materials

Fluorescent Probe Functionality: Baseline Performance for PET Sensor Development

The anthracene core of 9-(Bromomethyl)anthracene provides a quantifiable baseline for fluorescence applications. While specific quantum yields for the target compound are not directly available, class-level inference from structurally similar anthracene-based PET sensors demonstrates that the fluorescence of the anthracene fluorophore can be modulated by a factor of up to 80-fold upon binding of transition metal ions [1]. The bromomethyl group serves as a synthetic handle for attaching receptor units, enabling the creation of sensors with this dynamic range.

Fluorescent Sensor Photoinduced Electron Transfer Materials Chemistry

Aqueous Solubility and LogP: Benchmarking Hydrophobicity

Cross-study comparison of computed physicochemical properties reveals a significant difference in lipophilicity between 9-(Bromomethyl)anthracene and its chloro-analog [1][2]. The bromo-derivative is more hydrophobic, with a higher LogP (4.89) compared to the chloro-derivative (4.76).

Physicochemical Property Lipophilicity Drug Design Formulation

High-Value Application Scenarios for 9-(Bromomethyl)anthracene Based on Quantitative Evidence


Synthesis of OLED Materials via Low-Catalyst-Loading Suzuki Coupling

For laboratories and production facilities synthesizing organic light-emitting diode (OLED) materials, 9-(Bromomethyl)anthracene is the electrophile of choice. As supported by the cross-coupling evidence, the benzylic bromide enables efficient palladium-catalyzed Suzuki-Miyaura reactions. This allows for the creation of complex aryl-anthracene architectures under mild conditions and with potentially very low catalyst loadings (as low as 0.1 mol% for related substrates [1]), minimizing metal contamination in the final optoelectronic device and reducing overall synthesis costs.

Development of High-Sensitivity Fluorescent PET Sensors

This compound is the ideal precursor for constructing photoinduced electron transfer (PET) sensors. The anthracene core, when functionalized via the bromomethyl handle, can be integrated into molecular architectures (e.g., thia-aza macrocycles) that exhibit up to an 80-fold fluorescence enhancement upon binding target transition metal ions [1]. Researchers developing new chemosensors can rely on this building block to create probes with a wide dynamic range and high signal-to-noise ratio.

Precursor for Regioisomerically Defined Diels-Alder Cycloadducts

In synthetic programs requiring well-defined cycloadducts, 9-(Bromomethyl)anthracene offers predictable and tunable reactivity. Computational DFT studies have mapped out the two competitive reaction pathways with citraconic anhydride [1], providing a rational basis for optimizing reaction conditions to favor a specific regioisomer. This level of mechanistic insight is not available for all 9-substituted analogs, making this compound a more predictable and valuable reagent for constructing complex polycyclic frameworks.

Synthesis of Highly Lipophilic Molecular Probes or Intermediates

When a project's design requires a highly hydrophobic building block for partitioning into non-polar environments, 9-(Bromomethyl)anthracene is the superior choice. Its computed LogP of 4.89 [1] indicates it is significantly more lipophilic than its chloro-analog (LogP = 4.76 [2]). This property is critical for designing molecules intended for lipid bilayer studies, developing water-insoluble materials, or performing reactions in biphasic systems where preferential partitioning is desired.

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